An In-depth Technical Guide to n-Butylpentanamide (CAS: 2763-67-9)
An In-depth Technical Guide to n-Butylpentanamide (CAS: 2763-67-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of n-Butylpentanamide (CAS: 2763-67-9), a significant N,N-dialkyl aliphatic amide. The document details its chemical and physical properties, outlines a standard synthesis protocol, and delves into its primary application in the nuclear fuel cycle, specifically in the solvent extraction of thorium. While information on the biological activity of n-Butylpentanamide is not currently available in scientific literature, this guide offers a foundational resource for researchers interested in its unique chemical characteristics and applications in extractive metallurgy. All quantitative data is presented in structured tables for clarity, and key experimental workflows are accompanied by detailed protocols and visual diagrams to facilitate understanding and replication.
Chemical and Physical Properties
n-Butylpentanamide is a secondary amide with a straightforward aliphatic structure. Its physicochemical properties are crucial for understanding its behavior in various applications, particularly as a solvent extractant. A summary of its key properties is provided below.
Table 1: Chemical Identifiers for n-Butylpentanamide
| Identifier | Value |
| CAS Number | 2763-67-9[1][2] |
| Molecular Formula | C9H19NO[2] |
| IUPAC Name | N-butylpentanamide[3] |
| InChI | InChI=1S/C9H19NO/c1-3-5-7-9(11)10-8-6-4-2/h3-8H2,1-2H3,(H,10,11)[2] |
| InChIKey | PKOPLDUHARSIKV-UHFFFAOYSA-N[2] |
| SMILES | CCCCC(=O)NCCCC[3] |
| Other Names | Pentanamide, N-butyl-[3] |
Table 2: Physical and Chemical Properties of n-Butylpentanamide
| Property | Value |
| Molecular Weight | 157.25 g/mol [3] |
| Appearance | Not explicitly stated in literature; likely a liquid or low-melting solid at room temperature. |
| Boiling Point | Not experimentally determined; computed values vary. |
| Melting Point | Not experimentally determined; computed values vary. |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. |
| logP (Octanol-Water Partition Coefficient) | 2.2 (Computed)[3] |
| Computed Molar Refractivity | 48.34 cm³ |
| Computed Polar Surface Area | 29.1 Ų[3] |
Synthesis of n-Butylpentanamide
The most common method for synthesizing n-Butylpentanamide is through the amidation of pentanoic acid with n-butylamine. This reaction can be facilitated by a coupling agent or by heating the reactants to drive off water.
General Synthesis Workflow
The synthesis of n-Butylpentanamide from pentanoic acid and n-butylamine is a direct amidation reaction. The general workflow is depicted below.
Experimental Protocol: Synthesis of n-Butylpentanamide
This protocol describes a laboratory-scale synthesis of n-Butylpentanamide from pentanoic acid and n-butylamine.
Materials:
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Pentanoic acid
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n-Butylamine
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Toluene (or another suitable azeotroping solvent)
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Dean-Stark apparatus
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Round-bottom flask
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Heating mantle
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Condenser
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Magnetic stirrer and stir bar
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Separatory funnel
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Rotary evaporator
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Distillation apparatus or flash chromatography system
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, combine equimolar amounts of pentanoic acid and n-butylamine in toluene.
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Reaction: Heat the mixture to reflux. Water will be formed as a byproduct and will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
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Work-up:
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Allow the reaction mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
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Purification: The crude n-Butylpentanamide can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield the pure product.
Characterization: The identity and purity of the synthesized n-Butylpentanamide can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Application in Thorium Extraction
n-Butylpentanamide, as a member of the N,N-dialkyl amide class of compounds, has been investigated as an extractant for actinides in the reprocessing of spent nuclear fuel.[4] Its primary application in this field is the solvent extraction of thorium from nitric acid media.[4] N,N-dialkyl amides are considered advantageous alternatives to tributyl phosphate (B84403) (TBP) due to the innocuous nature of their degradation products and the potential for complete incineration, which minimizes secondary waste volumes.[4]
Mechanism of Thorium Extraction
The extraction of thorium from an acidic aqueous phase into an organic phase containing n-Butylpentanamide involves the formation of a neutral complex. The amide's carbonyl oxygen atom acts as a Lewis base, coordinating to the thorium cation. The general mechanism is believed to involve the solvation of the thorium nitrate (B79036) salt by the amide molecules.
The stoichiometry of the extracted thorium-amide complex can vary depending on the conditions, such as the concentration of nitric acid.
Thorium Extraction Workflow
The following diagram illustrates a typical workflow for the solvent extraction of thorium using n-Butylpentanamide.
Experimental Protocol: Solvent Extraction of Thorium
This protocol provides a general procedure for a laboratory-scale solvent extraction of thorium using n-Butylpentanamide. Note: This experiment should only be performed in a laboratory equipped to handle radioactive materials and by personnel with appropriate training.
Materials:
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A stock solution of thorium nitrate in nitric acid of a known concentration.
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n-Butylpentanamide.
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An organic diluent (e.g., dodecane, kerosene).
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A stripping agent (e.g., dilute nitric acid, oxalic acid solution).
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Centrifuge tubes or separatory funnels.
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Mechanical shaker or vortex mixer.
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Analytical instrumentation for thorium concentration determination (e.g., ICP-MS, spectrophotometer).
Procedure:
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Preparation of the Organic Phase: Prepare a solution of n-Butylpentanamide in the chosen organic diluent at the desired concentration.
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Extraction:
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In a centrifuge tube or separatory funnel, combine equal volumes of the aqueous thorium solution and the organic phase.
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Agitate the mixture vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes).
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Separate the two phases by centrifugation or by allowing them to settle in the separatory funnel.
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Analysis of Extraction Efficiency:
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Take an aliquot from the aqueous phase before and after extraction.
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Determine the concentration of thorium in both aliquots.
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Calculate the distribution ratio (D) and the extraction efficiency (E%).
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Stripping (Back-extraction):
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Take the thorium-loaded organic phase and contact it with a fresh aqueous stripping solution.
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Agitate the mixture to transfer the thorium back into the aqueous phase.
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Separate the phases.
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Analysis of Stripping Efficiency:
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Determine the thorium concentration in the stripping solution to calculate the stripping efficiency.
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Biological Activity
A thorough review of the current scientific literature reveals a lack of specific research on the biological activity of n-Butylpentanamide. While the amide functional group is a common motif in many biologically active molecules, no studies to date have reported on the specific interactions of n-Butylpentanamide with biological systems. Therefore, its potential pharmacological or toxicological profile remains uncharacterized. Future research in this area would be necessary to elucidate any potential biological effects.
Safety Information
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling n-Butylpentanamide should include:
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Working in a well-ventilated area.
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Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoiding inhalation, ingestion, and skin contact.
Conclusion
n-Butylpentanamide is a well-defined chemical entity with established physical and chemical properties. Its synthesis is straightforward, and it has a notable application in the field of nuclear chemistry as an extractant for thorium. This technical guide has provided a consolidated resource for researchers, summarizing the available data and presenting it in an accessible format with detailed experimental protocols and visual workflows. The absence of data on its biological activity highlights a potential area for future investigation. This document serves as a foundational reference for professionals working with or considering the use of n-Butylpentanamide in their research and development activities.
